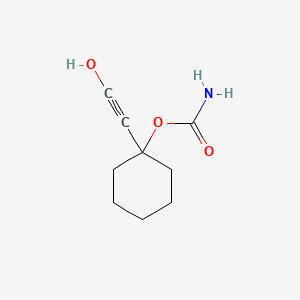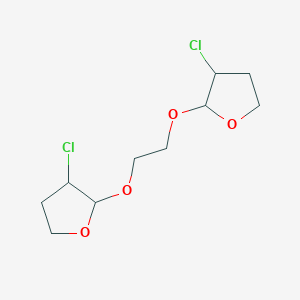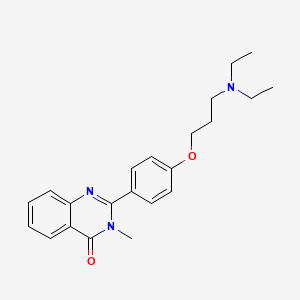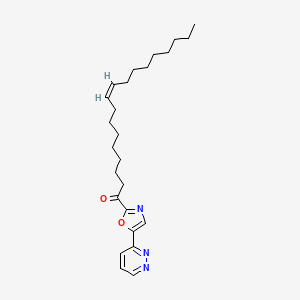
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which combines an indole moiety with a sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by sulfonylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the indole ring.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of enzyme inhibitors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The indole core can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamide-based Indole Analogs: These compounds share the indole and sulfonamide moieties but differ in their specific functional groups and overall structure.
Indole Derivatives: Compounds like indole-3-acetic acid or indole-3-carbinol, which have different substituents on the indole ring.
Uniqueness
Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate is unique due to its combination of an indole core with a sulfonamide group and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
206256-31-7 |
|---|---|
Fórmula molecular |
C17H16N2O4S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
ethyl 3-(2-aminophenyl)sulfonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-2-23-17(20)15-16(11-7-3-5-9-13(11)19-15)24(21,22)14-10-6-4-8-12(14)18/h3-10,19H,2,18H2,1H3 |
Clave InChI |
FYWUYCYOZMJWPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)


![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)


![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)
